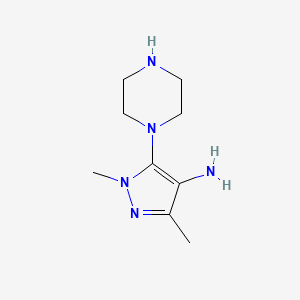
1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
1,3-dimethyl-5-(piperazin-1-yl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C9H17N5 and its molecular weight is 195.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazol-4-amine (CAS No. 1251303-09-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, based on recent research findings.
- Molecular Formula : C₉H₁₇N₅
- Molecular Weight : 195.26 g/mol
- CAS Number : 1251303-09-9
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its effects on various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines demonstrated significant sensitivity to treatment with this compound, with IC50 values indicating effective cytotoxicity.
Case Study : In a study involving the combination of this compound with doxorubicin, a synergistic effect was observed, enhancing the overall cytotoxicity against resistant cancer cells .
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines:
- Mechanism : It appears to inhibit the NF-kB signaling pathway, reducing the expression of TNF-alpha and IL-6 in activated macrophages.
Research Findings : In vitro assays reported a significant reduction in nitric oxide production in LPS-stimulated macrophages when treated with the compound .
Antimicrobial Activity
Studies have also explored the antimicrobial properties of pyrazole derivatives:
- Activity Spectrum : The compound exhibited activity against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial effect.
Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound could disrupt bacterial cell membranes, leading to cell lysis .
Comparative Biological Activity Table
Propriétés
IUPAC Name |
1,3-dimethyl-5-piperazin-1-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-7-8(10)9(13(2)12-7)14-5-3-11-4-6-14/h11H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWZYGOUZPNTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















